molecular formula C10H9N3O B14913193 4-Benzoyl-1H-imidazol-5-amine

4-Benzoyl-1H-imidazol-5-amine

Cat. No.: B14913193
M. Wt: 187.20 g/mol
InChI Key: GAEJFSSGNUZDID-UHFFFAOYSA-N
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Description

4-Benzoyl-1H-imidazol-5-amine is a heterocyclic compound featuring an imidazole ring substituted with a benzoyl group at the 4-position and an amine group at the 5-position. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoyl-1H-imidazol-5-amine typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles.

Industrial Production Methods: Industrial production methods for imidazole derivatives often involve multicomponent reactions. For example, the condensation of α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst can yield highly substituted imidazole derivatives .

Chemical Reactions Analysis

Types of Reactions: 4-Benzoyl-1H-imidazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole-4,5-diones.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Molecular oxygen or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS).

Major Products:

    Oxidation: Imidazole-4,5-diones.

    Reduction: Hydroxy-imidazole derivatives.

    Substitution: Halogenated imidazole derivatives.

Scientific Research Applications

4-Benzoyl-1H-imidazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzoyl-1H-imidazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoyl group enhances its binding affinity to these targets, while the imidazole ring facilitates interactions with active sites. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

    1-Benzoyl-1H-imidazole: Lacks the amine group at the 5-position.

    4-Benzoyl-1H-imidazole-5-carboxylic acid: Contains a carboxylic acid group instead of an amine group.

    4-Benzoyl-1H-imidazole-5-thiol: Features a thiol group at the 5-position.

Uniqueness: 4-Benzoyl-1H-imidazol-5-amine is unique due to the presence of both the benzoyl and amine groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

(4-amino-1H-imidazol-5-yl)-phenylmethanone

InChI

InChI=1S/C10H9N3O/c11-10-8(12-6-13-10)9(14)7-4-2-1-3-5-7/h1-6H,11H2,(H,12,13)

InChI Key

GAEJFSSGNUZDID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(N=CN2)N

Origin of Product

United States

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